molecular formula C17H20N4O4 B2981133 7-(2-hydroxy-3-(m-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 33710-78-0

7-(2-hydroxy-3-(m-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2981133
CAS RN: 33710-78-0
M. Wt: 344.371
InChI Key: QHSQBYGLNNUJOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-hydroxy-3-(m-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, also known as MTDP, is a purine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. MTDP is a white, crystalline powder that is soluble in water and polar solvents.

Scientific Research Applications

Molecular Structure and Interactions

The structural analysis of compounds similar to 7-(2-hydroxy-3-(m-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione reveals that the purine fused-ring skeleton typically exhibits a planar conformation. This structural characteristic facilitates a network of intermolecular hydrogen bonds, which are crucial for the compound's stability and interactions. The conformation of substituted groups, such as the 7-amino-hydroxyalkyl substituent, is often determined by intramolecular hydrogen bonds, highlighting the compound's potential for complex molecular interactions (Karczmarzyk, Karolak-Wojciechowska, & Pawłowski, 1995).

Reaction Pathways

Investigations into the reactions of similar theophylline derivatives have demonstrated a variety of potential pathways depending on the reaction conditions, such as the nature and amount of the base used, and the reaction time. These studies provide insight into the compound's versatility in forming different derivatives through reactions with glycerol epichlorohydrin, offering avenues for creating a wide range of compounds with potentially varied applications (Kremzer, Strokin, Klyuev, & Buryak, 1981).

Pharmacological Potential

Research on derivatives of purine-2,6-dione, structurally related to the compound , has shown significant affinity and selectivity for serotonin receptors, indicating potential psychotropic activity. This suggests that modifications in the purine-2,6-dione structure, such as those in 7-(2-hydroxy-3-(m-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, could lead to new ligands with promising pharmacological profiles for treating neurological disorders (Chłoń-Rzepa et al., 2013).

Polycondensation Applications

The compound's structural features may also have implications in the field of polymer science. Research on related structures has demonstrated the potential for polycondensation reactions, leading to the synthesis of new polymeric materials with unique properties, such as solubility in organic solvents and moderate inherent viscosities. This suggests that 7-(2-hydroxy-3-(m-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione could serve as a precursor or component in the development of novel polymers with specific applications (Mallakpour & Rafiee, 2007).

properties

IUPAC Name

7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c1-11-5-4-6-13(7-11)25-9-12(22)8-21-10-18-15-14(21)16(23)20(3)17(24)19(15)2/h4-7,10,12,22H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSQBYGLNNUJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(CN2C=NC3=C2C(=O)N(C(=O)N3C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-hydroxy-3-(m-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.